(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

Description

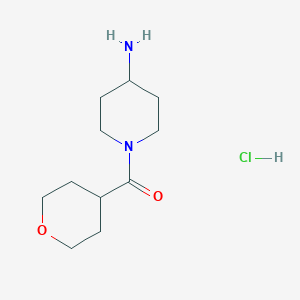

(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₂₀N₂O₂·HCl and a molecular weight of 212.29 g/mol . Its structure features a 4-aminopiperidine moiety linked via a ketone bridge to a tetrahydro-2H-pyran (oxane) ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is identified by CAS number 1286273-05-9 and is often utilized as a building block in drug discovery due to its modular pharmacophoric features .

Key physicochemical properties include:

- Solubility: Improved in polar solvents due to the hydrochloride salt.

- Reactivity: The primary amine on the piperidine ring allows for further functionalization (e.g., amidation, Schiff base formation).

- Applications: Primarily used in medicinal chemistry for developing kinase inhibitors or central nervous system (CNS)-targeting agents .

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(oxan-4-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c12-10-1-5-13(6-2-10)11(14)9-3-7-15-8-4-9;/h9-10H,1-8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSWOJZKRQEANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-05-9 | |

| Record name | Methanone, (4-amino-1-piperidinyl)(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tetrahydro-2H-pyran-4-ylmethanone with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(phenyl)methanone Hydrochloride (CAS 915763-91-6)

- Molecular Formula : C₁₂H₁₆N₂O·HCl

- Key Difference : Replaces the oxane ring with a phenyl group.

- Reduced hydrogen-bonding capacity compared to the oxane ring, which may lower solubility in polar media .

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone Hydrochloride (Ref: 10-F063920)

- Key Difference : Incorporates a fluorine atom on the phenyl ring.

- Impact: Fluorine’s electron-withdrawing effect improves metabolic stability and alters electronic distribution for enhanced receptor binding.

Analogues with Heterocyclic Variations

(4-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone Hydrochloride (CAS 1185308-94-4)

- Molecular Formula : C₁₀H₁₅N₃O·HCl

- Key Difference : Pyrazine (a diazine ring) replaces oxane.

- Impact :

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 1220039-08-6)

- Key Difference : Pyrrolidine (5-membered ring) substitutes piperidine.

- Hydroxyl group increases polarity, improving solubility but reducing membrane permeability .

Analogues with Aliphatic Substituents

(4-Aminopiperidin-1-yl)(cyclohexyl)methanone Hydrochloride (CAS 1158388-85-2)

- Key Difference : Cyclohexyl group replaces oxane.

- Impact: Fully saturated cyclohexane increases lipophilicity, favoring hydrophobic interactions in nonpolar environments. Absence of oxygen eliminates hydrogen-bonding capability, which may reduce target engagement specificity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Property Differences |

|---|---|---|---|---|

| Target Compound | C₁₁H₂₀N₂O₂·HCl | 212.29 | Oxane ring | Balanced lipophilicity, moderate solubility |

| (4-Aminopiperidin-1-yl)(phenyl)methanone HCl | C₁₂H₁₆N₂O·HCl | 228.73 | Phenyl | Higher lipophilicity, lower solubility |

| (4-Fluorophenyl variant) | C₁₂H₁₅FN₂O·HCl | 246.72 | 4-Fluorophenyl | Enhanced metabolic stability |

| Pyrazine variant | C₁₀H₁₅N₃O·HCl | 209.71 | Pyrazine | Stronger hydrogen bonding |

| Cyclohexyl variant | C₁₂H₂₂N₂O·HCl | 238.78 | Cyclohexyl | Increased hydrophobicity |

Research and Application Insights

- Safety Considerations : Related dihydrochloride salts (e.g., ) require stringent handling protocols, though specific toxicity data for the target compound remain unverified .

- Drug Development : The oxane ring’s oxygen atom provides a balance of solubility and lipophilicity, making the target compound a versatile intermediate for CNS-active drugs or kinase inhibitors .

Biological Activity

(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride, also known by its CAS number 1286273-05-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H21ClN2O2, with a molecular weight of 236.75 g/mol. The structure features a piperidine ring and a tetrahydro-pyran moiety, which are critical for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important for cardiovascular and renal function. By inhibiting sEH, the compound may enhance the levels of EETs, leading to various beneficial effects such as vasodilation and anti-inflammatory responses .

Binding Affinity and Stability

Studies have shown that this compound exhibits high inhibitory activity against both human and murine sEH enzymes. However, it has moderate aqueous solubility (38 μM) and limited stability in microsomal systems, which poses challenges for its therapeutic application .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Anticonvulsant Activity

In an experimental model involving DBA/2 mice, the compound was evaluated for its anticonvulsant properties. Results indicated that it could reduce seizure activity significantly when administered intracerebroventricularly at specific doses. This suggests potential applications in treating epilepsy or seizure disorders .

Case Study 2: Cardiovascular Implications

Another study explored the cardiovascular effects of the compound through its mechanism as an sEH inhibitor. The findings demonstrated that elevated EET levels could lead to improved vascular function and reduced blood pressure in animal models, supporting its therapeutic potential in cardiovascular diseases .

Discussion

The biological activity of this compound highlights its role as a promising candidate for further pharmacological exploration. Its dual action as an sEH inhibitor and potential anticonvulsant opens avenues for research into various therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.